6-Formylpyridine-3-sulfonyl chloride
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Overview
Description
6-Formylpyridine-3-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a formyl group at the 6th position and a sulfonyl chloride group at the 3rd position on the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formylpyridine-3-sulfonyl chloride typically involves the sulfonation of 6-formylpyridine followed by chlorination. One common method includes the reaction of 6-formylpyridine with sulfur trioxide to introduce the sulfonic acid group, followed by treatment with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions and to minimize the formation of byproducts. The use of phosphorus pentachloride in a solvent such as chlorobenzene or trifluoromethylbenzene is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Formylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The formyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride are used.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
6-Formylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Formylpyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the formyl group at the 6th position.
6-Methoxypyridine-3-sulfonyl chloride: Contains a methoxy group instead of a formyl group at the 6th position.
Uniqueness
6-Formylpyridine-3-sulfonyl chloride is unique due to the presence of both the formyl and sulfonyl chloride groups, which confer distinct reactivity patterns. The formyl group allows for additional functionalization through electrophilic aromatic substitution, while the sulfonyl chloride group provides a site for nucleophilic substitution reactions. This dual functionality makes it a versatile intermediate in organic synthesis and various industrial applications .
Properties
Molecular Formula |
C6H4ClNO3S |
---|---|
Molecular Weight |
205.62 g/mol |
IUPAC Name |
6-formylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClNO3S/c7-12(10,11)6-2-1-5(4-9)8-3-6/h1-4H |
InChI Key |
GUBPXRGLSDDYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
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